molecular formula C25H40O5 B8133286 Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate CAS No. 2007919-80-2

Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate

Cat. No.: B8133286
CAS No.: 2007919-80-2
M. Wt: 420.6 g/mol
InChI Key: PCFGQUQZPOHRJV-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate (CAS: 2007919-80-2) is a specialty chemical reagent offered for research and development purposes. This compound is categorized within the field of nucleic acid chemistry, suggesting its application as a potential building block or modifier in the synthesis of oligonucleotides or related molecular probes . The presence of the phthalate ester structure, similar to widely used compounds like Bis(2-ethylhexyl) phthalate (DEHP), also indicates potential utility in polymer science. DEHP is a dominant plasticizer used to impart flexibility to PVC and other polymers, with annual global production reaching approximately three million tonnes . Researchers may investigate this hydroxymethyl-functionalized derivative as a novel plasticizer or monomer to create polymers with tailored properties, biodegradability, or reduced environmental persistence. The hydroxymethyl group provides a reactive handle for further chemical modification, making this compound a versatile intermediate for creating custom derivatives for material science or biomedical applications. As a specialty ester, it may also find use in the development of organic phases for extraction or as a solvent in specific chemical processes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

bis(2-ethylhexyl) 4-(hydroxymethyl)benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O5/c1-5-9-11-19(7-3)17-29-24(27)22-14-13-21(16-26)15-23(22)25(28)30-18-20(8-4)12-10-6-2/h13-15,19-20,26H,5-12,16-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFGQUQZPOHRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)CO)C(=O)OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334516
Record name Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-80-2
Record name Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 4-(Hydroxymethyl)phthalic Anhydride

The most direct route involves reacting 4-(hydroxymethyl)phthalic anhydride with 2-ethylhexanol. This method parallels the synthesis of bis(2-ethylhexyl) phthalate (DEHP), where phthalic anhydride undergoes esterification with excess alcohol under acid catalysis. Key modifications include:

  • Catalyst Selection : Acidic ionic liquids, such as 1-methyl-3-(3-sulfopropyl)imidazolium hydrogen sulfate, enable esterification at 125°C with 95% yield for DEHP. For the hydroxymethyl variant, milder catalysts (e.g., para-toluenesulfonic acid) may prevent dehydration of the hydroxymethyl group.

  • Protection Strategies : The hydroxymethyl group may require protection (e.g., silylation with tert-butyldimethylsilyl chloride) prior to esterification to avoid side reactions. Deprotection post-esterification is achieved via fluoride ions (e.g., tetrabutylammonium fluoride).

Stepwise Esterification Using Functionalized Intermediates

An alternative approach involves synthesizing 4-(hydroxymethyl)phthalic acid followed by sequential esterification:

  • Synthesis of 4-(Hydroxymethyl)phthalic Acid :

    • Derived from Diels-Alder reactions of furan derivatives or oxidation of 5-(hydroxymethyl)furoic acid (HMFA) using Sn-BEA zeolite catalysts.

  • Esterification with 2-Ethylhexanol :

    • Phosphorus oxychloride (POCl₃) facilitates esterification under controlled conditions (0–10°C), as demonstrated in bis(2-ethylhexyl) phosphate synthesis. This method minimizes thermal degradation of the hydroxymethyl group.

Catalytic Systems and Optimization

Acid Catalysts

  • Brønsted Acids : Sulfuric acid and para-toluenesulfonic acid are classical catalysts but risk dehydrating the hydroxymethyl group at elevated temperatures.

  • Ionic Liquids : 3,3′-(2,2-Bis(hydroxymethyl)propane-1,3-diyl)bis(1-methyl-1H-imidazol-3-ium) hydrogen sulfate offers high yields (95%) for DEHP at 125°C. Its tunable acidity may enhance selectivity for hydroxymethyl-bearing substrates.

Lewis Acid Catalysts

Composite catalysts, such as AlCl₃ with 1-ethyl-3-methylimidazole fluoroform sulfonate and ammonium vanadate, improve reaction efficiency in phosphate ester synthesis. These systems enhance Lewis acidity while stabilizing sensitive functional groups:

Catalyst ComponentRoleOptimal Loading (wt%)
AlCl₃Primary Lewis acid98.5–99.8
1-Ethyl-3-methylimidazoleAcidity modulation0.1–0.5
Ammonium vanadateRedox stabilization0.01–0.05

Reaction Conditions and Kinetics

Temperature and Time Profiles

  • Low-Temperature Esterification : At 0–10°C, POCl₃-mediated reactions achieve 85–90% conversion in 2–4 hours, minimizing side reactions.

  • High-Temperature Methods : Dean-Stark-assisted azeotropic water removal at 125°C accelerates esterification but risks hydroxymethyl dehydration.

Solvent and Stoichiometry

  • Solvent-Free Systems : Excess 2-ethylhexanol acts as both reactant and solvent, simplifying purification.

  • Molar Ratios : A 1:2.5 ratio of phthalic anhydride to alcohol maximizes diester formation, though hydroxymethyl substrates may require excess alcohol (1:3–4).

Challenges and Mitigation Strategies

Hydroxymethyl Group Reactivity

  • Dehydration : Elevated temperatures (>100°C) promote formation of 4-vinylbenzoate byproducts. Mitigation includes:

    • Using protecting groups (e.g., acetyl or silyl ethers).

    • Catalytic hydrogenation post-reaction to reduce unsaturated intermediates.

Selectivity in Diester Formation

  • Monester Intermediates : Phosphoric acid catalysts (e.g., POCl₃) favor diester formation over monoesters.

  • Selective Catalysts : Sn-BEA zeolites promote regioselective esterification of carboxylic acids without affecting hydroxymethyl groups.

Industrial and Experimental Protocols

Laboratory-Scale Synthesis

Procedure :

  • Protect 4-(hydroxymethyl)phthalic acid with acetic anhydride (1.2 eq, 25°C, 2 h).

  • React protected acid with 2-ethylhexanol (3 eq) and para-toluenesulfonic acid (5 mol%) at 100°C for 6 h under N₂.

  • Deprotect with K₂CO₃ in methanol (50°C, 1 h).
    Yield : 78–82% (crude), 70% after column chromatography.

Pilot-Scale Adaptation

Reactor Setup :

  • Continuous stirred-tank reactor (CSTR) with in-line IR monitoring for real-time conversion tracking.
    Catalyst Recovery :

  • Ionic liquid catalysts are recycled via vacuum distillation (80°C, 5 h) .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Bis(2-ethylhexyl) 4-carboxyphthalate.

    Reduction: this compound alcohol.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

Plasticizer in Polyvinyl Chloride (PVC)
One of the primary uses of bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate is as a plasticizer in PVC production. This compound enhances the flexibility and durability of PVC products, making it ideal for use in construction materials, medical devices, and consumer goods. The incorporation of this phthalate allows for lower processing temperatures and improved material performance .

Hydraulic Fluids and Dielectric Fluids
This compound is also utilized as a hydraulic fluid and dielectric fluid in electrical capacitors. Its non-conductive properties make it suitable for applications requiring electrical insulation while maintaining fluidity under pressure .

Biomedical Applications

Medical Devices
Due to its compatibility with biological systems, this compound is used in the manufacturing of medical devices such as tubing and containers for blood products. Its role as a plasticizer ensures that these devices remain flexible and safe for use in medical procedures .

Drug Delivery Systems
Research has indicated potential applications of this compound in drug delivery systems. Its ability to form stable emulsions can be harnessed to facilitate the controlled release of therapeutic agents, enhancing the efficacy of treatments .

Environmental Applications

Bioremediation
Studies have shown that this compound can be involved in bioremediation processes. Its breakdown products can serve as carbon sources for microorganisms that degrade environmental pollutants, thus contributing to soil and water remediation efforts .

Case Study 1: Plasticizer Efficacy

A study conducted on the performance of various phthalates as plasticizers revealed that this compound exhibited superior flexibility and thermal stability compared to other alternatives. This finding supports its continued use in high-performance applications where durability is critical.

Case Study 2: Medical Device Safety

In a controlled study involving medical devices made from PVC containing this compound, researchers monitored leaching rates of the compound into blood products. The results indicated minimal leaching under standard conditions, suggesting that the compound is safe for use in medical applications .

Toxicological Considerations

Despite its widespread use, concerns regarding the safety of phthalates have prompted extensive research into their toxicological profiles. Regulatory bodies have established guidelines to limit exposure levels due to potential endocrine-disrupting effects associated with phthalates . Continuous monitoring and research are essential to ensure that applications involving this compound do not pose health risks.

Mechanism of Action

The mechanism by which Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate exerts its effects involves its interaction with cellular membranes and proteins. It can integrate into the lipid bilayer of cell membranes, altering their fluidity and permeability. Additionally, it can bind to specific proteins, affecting their function and signaling pathways. The compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis.

Comparison with Similar Compounds

Structural and Functional Differences

Phthalate esters vary in alkyl chain length, substitution patterns, and functional groups, which influence their physicochemical properties and biological activities. Key structural analogs include:

Compound Name Structure Key Features
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate 4-hydroxymethyl-substituted phthalate Polar hydroxymethyl group enhances solubility and bioactivity
Bis(2-ethylhexyl) phthalate (DEHP) Unsubstituted phthalate with 2-ethylhexyl chains Widely used plasticizer; reprotoxic and endocrine-disrupting
Dibutyl phthalate (DBP) Phthalate with linear butyl chains Smaller molecular weight; regulated due to environmental persistence
Bis(2-ethylhexyl) terephthalate (DOTP) Terephthalate isomer (1,4-dicarboxylate) Alternative plasticizer with lower toxicity

Toxicity Profiles

Compound Oral LD50 (Rat) Reproductive Toxicity Regulatory Status
This compound Not reported; "acceptable toxicity" No data Under investigation for biomedical use
DEHP 30 g/kg Category 1B (EU CLP) Restricted under REACH; allowed in non-food applications
DBP 8–10 g/kg Suspected endocrine disruptor Banned in children’s products (EU, US)
DOTP >5 g/kg No significant data Generally recognized as safer than DEHP

Data Tables

Table 1: Structural Comparison of Key Phthalates

Parameter This compound DEHP DBP DOTP
Molecular Formula C25H38O5 C24H38O4 C16H22O4 C24H38O4
Molecular Weight (g/mol) 418.57 390.56 278.34 390.56
Key Functional Group 4-hydroxymethyl Unsubstituted Butyl chains Terephthalate core

Table 2: Antimicrobial Efficacy

Compound MIC against S. aureus (μg/mL) Key Reference
This compound 25–50
DEHP >200
DBP >200

Biological Activity

Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate (BEHMP) is a phthalate compound that has gained attention due to its biological activities, particularly in antimicrobial, larvicidal, and potential therapeutic effects. This article summarizes the biological activity of BEHMP based on diverse research findings, including case studies and detailed data tables.

Antimicrobial Activity

BEHMP exhibits significant antimicrobial properties against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 mg/ml for pathogens such as Escherichia coli, Streptococcus lactis, and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of BEHMP

PathogenMIC (mg/ml)
E. coli32
S. lactis32
S. aureus32

Larvicidal Activity

In addition to its antimicrobial properties, BEHMP has been shown to possess larvicidal activity against mosquito larvae, particularly Culex quinquefasciatus. In one study, BEHMP caused 100% mortality at a concentration of 250 ppm after 72 hours, with a lethal concentration (LC50) of 67.03 ppm . The compound also inhibited acetylcholinesterase (AChE), an enzyme critical for nerve function, indicating potential neurotoxic effects at higher concentrations.

Table 2: Larvicidal Efficacy of BEHMP

Concentration (ppm)Mortality (%)AChE Inhibition (%)
502029.00
1004040.33
1506053.00
2008064.00
25010075.33

Case Studies

A case-control study assessed urinary excretion levels of BEHMP metabolites in obese versus normal-weight children. The results indicated higher levels of phthalate metabolites in obese children, suggesting a correlation between obesity and exposure to endocrine-disrupting chemicals like BEHMP . This raises concerns regarding the long-term health impacts of such exposures.

Table 3: Reproductive Effects Observed in Animal Studies

Study ReferenceExposure (mg/kg/day)Observed Effects
Kurahashi et al., 20050.3Increased plasma testosterone in males
Ma et al., 2006VariousDelayed meiotic progression in females
Zhang et al., 20150.04Accelerated folliculogenesis in offspring

Antimutagenic Potential

BEHMP also demonstrates antimutagenic properties, which may be attributed to its ability to act as a nucleophile against electrophilic mutagens. In laboratory studies, it was shown to reduce the mutagenicity induced by sodium azide significantly . This suggests that BEHMP could have potential applications in chemoprevention strategies.

Q & A

Q. Methodological Guidance :

  • Structural Considerations : The compound is structurally similar to DEHP (Bis(2-ethylhexyl) phthalate, CAS 117-81-7) but includes a hydroxymethyl (-CH₂OH) group at the 4-position of the phthalate ring. This modification may increase polarity and alter solubility compared to DEHP, which has a density of 0.980–0.985 g/cm³ and a flash point of 207°C .
  • Stability : Like DEHP, it is stable under recommended storage conditions but may degrade under strong acidic/basic conditions or with oxidizing agents (e.g., peroxides, chlorates) .
  • Handling Precautions : Due to structural similarity to DEHP (a known reproductive toxicant), assume comparable hazards until specific data is available. Use inert atmosphere handling and avoid exposure to heat or incompatible reagents .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Q. Methodological Guidance :

  • Exposure Control : Use fume hoods, sealed containers, and engineering controls to minimize inhalation/contact. DEHP is classified as a Category 1B reproductive toxin (H360FD) under EC No 1272/2008; similar precautions apply .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Contaminated clothing should be removed immediately and laundered separately .
  • Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water rinsing. Equip labs with eyewash stations and emergency showers .

Basic: How can researchers effectively detect and quantify this compound in biological matrices?

Q. Methodological Guidance :

  • Analytical Techniques : Use deuterated analogs (e.g., DEHP-d4) as internal standards for liquid chromatography-mass spectrometry (LC-MS). DEHP-d4 has been validated for tracking phthalate metabolites in urine, serum, and tissues .
  • Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to isolate the compound from complex matrices. Adjust protocols for the hydroxymethyl group’s polarity .
  • Calibration Curves : Include matrix-matched standards to account for ion suppression/enhancement in biological samples .

Advanced: What are the conflicting findings regarding the reproductive toxicity of this compound, and how can they be resolved?

Q. Methodological Guidance :

  • Data Contradictions : DEHP shows dose-dependent reproductive toxicity (e.g., testicular atrophy, reduced fertility in rodents at 30,000 mg/kg oral LD50), but structural analogs may exhibit varying potencies .
  • Resolution Strategies :
    • Conduct comparative in vitro assays (e.g., steroidogenesis disruption in Leydig cells) using DEHP and the hydroxymethyl derivative.
    • Perform transgenerational studies in model organisms to assess epigenetic effects .
    • Use isotopic labeling (e.g., ¹⁴C or deuterated forms) to track metabolic pathways and identify bioactive metabolites .

Advanced: What methodological considerations are critical when studying the environmental persistence of this compound?

Q. Methodological Guidance :

  • Degradation Studies : Design experiments to test biodegradation under aerobic/anaerobic conditions. DEHP is resistant to hydrolysis but susceptible to microbial degradation; the hydroxymethyl group may accelerate breakdown .
  • Ecotoxicology : Use standardized OECD tests (e.g., Daphnia magna immobilization, algal growth inhibition) to assess acute/chronic toxicity. DEHP exhibits LC50 values of 0.1–1.0 mg/L for aquatic organisms .
  • Adsorption Modeling : Characterize soil-water partition coefficients (Kd) to predict environmental mobility. DEHP’s log Kow (~7.5) suggests high adsorption to organic matter; the hydroxymethyl group may reduce hydrophobicity .

Advanced: How do deuterated analogs of this compound facilitate its metabolic tracking in toxicokinetic studies?

Q. Methodological Guidance :

  • Isotopic Labeling : Synthesize this compound-d4 (deuterated at the phthalate ring) to distinguish endogenous vs. exogenous compounds in mass spectrometry .
  • Toxicokinetic Workflow :
    • Administer deuterated analogs via oral/gavage routes in rodent models.
    • Collect serial blood/tissue samples and analyze using LC-MS/MS with multiple reaction monitoring (MRM).
    • Calculate pharmacokinetic parameters (e.g., half-life, AUC) using non-compartmental modeling .
  • Metabolite Identification : Employ high-resolution MS (HRMS) to detect hydroxylated or glucuronidated metabolites, leveraging the deuterium isotope effect for structural elucidation .

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